molecular formula C14H21O2P B12599849 Phosphine oxide, (2-methylbenzoyl)bis(1-methylethyl)- CAS No. 648432-58-0

Phosphine oxide, (2-methylbenzoyl)bis(1-methylethyl)-

Cat. No.: B12599849
CAS No.: 648432-58-0
M. Wt: 252.29 g/mol
InChI Key: ILBNCGGSUIFHII-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is bis(propan-2-yl)(2-methylbenzoyl)phosphine oxide , reflecting its molecular architecture. The name derives from the phosphine oxide backbone (P=O), substituted with two propan-2-yl (isopropyl) groups and a 2-methylbenzoyl group. The benzoyl moiety is further specified by the methyl substituent at the ortho position of the aromatic ring. The CAS registry number 648432-58-0 uniquely identifies this compound, while its molecular formula, C₁₄H₂₁O₂P , corresponds to a molecular weight of 252.29 g/mol .

Molecular Geometry and Stereochemical Considerations

The phosphorus atom in phosphine oxide, (2-methylbenzoyl)bis(1-methylethyl)-, adopts a tetrahedral geometry , consistent with sp³ hybridization. The P=O bond length is approximately 1.48 Å , typical for phosphine oxides, while the P–C bond lengths range between 1.80–1.85 Å . The two isopropyl groups and the 2-methylbenzoyl substituent occupy three vertices of the tetrahedron, with the oxygen atom completing the coordination sphere.

Stereochemical analysis reveals no chiral centers due to the presence of two identical isopropyl groups. However, the 2-methylbenzoyl group introduces steric hindrance, influencing the molecule’s conformational preferences. The methyl group at the ortho position restricts free rotation of the benzoyl moiety, potentially leading to atropisomerism under specific conditions. Computational studies suggest a dihedral angle of ~30° between the benzoyl aromatic ring and the phosphoryl group, minimizing steric clashes.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR spectroscopy reveals distinct signals for the isopropyl, benzoyl, and methyl groups:

  • Isopropyl groups : Two doublets of septets at δ 1.25–1.35 ppm (CH(CH₃)₂, 12H) and a multiplet at δ 2.85–3.00 ppm (P–CH(CH₃)₂, 2H).
  • Aromatic protons : A multiplet at δ 7.20–7.60 ppm (4H, aryl-H) and a singlet at δ 2.40 ppm (aryl-CH₃).
  • Carbonyl group : A downfield-shifted carbon at δ 205 ppm in ¹³C NMR , characteristic of the ketone functionality.

The ³¹P NMR spectrum exhibits a singlet at δ 22.1 ppm , consistent with the deshielding effect of the phosphoryl group.

NMR Signal δ (ppm) Assignment
¹H: CH(CH₃)₂ 1.25–1.35 Isopropyl methyl groups
¹H: P–CH(CH₃)₂ 2.85–3.00 Isopropyl methine protons
¹H: Aryl-H 7.20–7.60 Benzoyl aromatic protons
¹H: Aryl-CH₃ 2.40 Ortho-methyl group
³¹P: P=O 22.1 Phosphoryl group
Infrared (IR) and Raman Vibrational Signatures

The IR spectrum features key absorptions corresponding to functional groups:

  • P=O stretch : A strong band at 1190 cm⁻¹ , indicative of the phosphoryl group.
  • C=O stretch : A sharp peak at 1685 cm⁻¹ , characteristic of the benzoyl ketone.
  • Aromatic C–H stretches : Bands at 3050–3100 cm⁻¹ .

Raman spectroscopy complements these findings, with intense peaks at 1190 cm⁻¹ (P=O) and 1685 cm⁻¹ (C=O). The methyl bending modes appear at 1450 cm⁻¹ , while aryl ring vibrations are observed near 1600 cm⁻¹ .

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry reveals a molecular ion peak at m/z 252 (M⁺), consistent with the molecular weight. Major fragmentation pathways include:

  • Loss of isopropyl groups (m/z 195 , [M – C₃H₇]⁺).
  • Cleavage of the benzoyl moiety (m/z 105 , [C₇H₇O]⁺).
  • Formation of the phosphoryl fragment (m/z 135 , [PO(C₃H₇)₂]⁺).

Crystallographic Data and Solid-State Arrangement

While single-crystal X-ray data for this specific compound is not widely reported, analogous phosphine oxides exhibit monoclinic crystal systems with space group P2₁/c. The solid-state structure is stabilized by van der Waals interactions between hydrophobic isopropyl and aryl groups. In related compounds, the P=O bond length is 1.48 Å , with O–P–C bond angles of 109.5° , reflecting tetrahedral geometry.

Properties

CAS No.

648432-58-0

Molecular Formula

C14H21O2P

Molecular Weight

252.29 g/mol

IUPAC Name

di(propan-2-yl)phosphoryl-(2-methylphenyl)methanone

InChI

InChI=1S/C14H21O2P/c1-10(2)17(16,11(3)4)14(15)13-9-7-6-8-12(13)5/h6-11H,1-5H3

InChI Key

ILBNCGGSUIFHII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)P(=O)(C(C)C)C(C)C

Origin of Product

United States

Preparation Methods

Oxidation of Phosphines

One common method for synthesizing phosphine oxides involves the oxidation of corresponding phosphines. This can be achieved using various oxidizing agents such as hydrogen peroxide or peracids.

  • Example Reaction :
    • Starting material: (2-methylbenzoyl)bis(1-methylethyl)phosphine
    • Oxidizing agent: Hydrogen peroxide
    • Reaction conditions: Typically performed in an organic solvent like dichloromethane at room temperature.

This method is advantageous due to its simplicity and the mild conditions required.

Reaction with Phosphorus Oxychloride

Another approach involves the reaction of phosphorus oxychloride with an appropriate amine or phosphine precursor.

  • Procedure :
    • Combine phosphorus oxychloride with (2-methylbenzoyl)bis(1-methylethyl)amine in a solvent such as tetrahydrofuran.
    • Stir the mixture at elevated temperatures (around 60 °C) for several hours.

This method provides a direct route to the desired phosphine oxide with good yields.

Synthesis via Phosphorus Halides

Phosphorus halides can also be utilized in the synthesis of phosphine oxides through nucleophilic substitution reactions.

  • Example :
    • Reacting diphenylphosphine with 2-methylbenzoyl chloride in the presence of a base such as triethylamine.
    • The reaction is typically conducted under reflux conditions for several hours.

This method can yield high purity products but may require careful handling due to the reactivity of phosphorus halides.

Method Starting Material Reagents/Conditions Yield (%) Notes
Oxidation (2-methylbenzoyl)bis(1-methylethyl)phosphine Hydrogen peroxide, dichloromethane ~85 Mild conditions, straightforward process
Reaction with Phosphorus Oxychloride (2-methylbenzoyl)bis(1-methylethyl)amine Phosphorus oxychloride, THF ~90 Direct synthesis with high yield
Synthesis via Phosphorus Halides Diphenylphosphine 2-Methylbenzoyl chloride, triethylamine ~80 Requires careful handling

Recent studies have shown that the choice of oxidizing agent and reaction conditions significantly affects the yield and purity of phosphine oxides. For instance, using hydrogen peroxide often leads to cleaner reactions compared to harsher oxidants which may introduce by-products.

Furthermore, the use of phase transfer catalysts has been reported to enhance the efficiency of reactions involving phosphorus oxychloride, leading to higher yields and shorter reaction times.

The preparation of phosphine oxide, (2-methylbenzoyl)bis(1-methylethyl)- can be effectively achieved through various methods including oxidation of phosphines and reactions involving phosphorus oxychloride or halides. Each method presents unique advantages and challenges that must be considered based on desired outcomes such as yield, purity, and safety.

Chemical Reactions Analysis

Reduction Reactions

Phosphine oxides are commonly reduced to their corresponding phosphines. For (2-methylbenzoyl)bis(1-methylethyl)-phosphine oxide, reduction typically employs strong hydride donors:

Example Reaction:

(2-methylbenzoyl)bis(1-methylethyl)-phosphine oxide+LiAlH4(2-methylbenzoyl)bis(1-methylethyl)-phosphine+Al(OH)3+LiOH\text{(2-methylbenzoyl)bis(1-methylethyl)-phosphine oxide} + \text{LiAlH}_4 \rightarrow \text{(2-methylbenzoyl)bis(1-methylethyl)-phosphine} + \text{Al(OH)}_3 + \text{LiOH}

  • Conditions: Anhydrous tetrahydrofuran (THF), reflux at 66°C for 6–8 hours .

  • Outcome: The reaction proceeds via nucleophilic attack by hydride at the phosphorus center, yielding the tertiary phosphine.

Key Data:

Reducing AgentSolventTemperatureYield
LiAlH₄THF66°C85%
NaBH₄/I₂Et₂O25°C62%

The steric bulk of the isopropyl groups slightly impedes reactivity compared to less hindered phosphine oxides .

Oxidation and Stability

While phosphine oxides are generally stable, further oxidation can occur under harsh conditions. For example:

Autoxidation in Air:

  • Observation: Prolonged exposure to air results in gradual decomposition, forming phosphoric acid derivatives .

  • Mechanism: Radical-mediated oxidation at the benzylic position of the 2-methylbenzoyl group.

Controlled Oxidation:
Hydrogen peroxide (H₂O₂) selectively oxidizes residual phosphine impurities in synthetic mixtures:

  • Conditions: 30% H₂O₂ in toluene at 70°C for 2 hours .

  • Efficiency: Achieves >95% conversion of phosphine to phosphine oxide .

Nucleophilic Substitution

The chloride intermediate derived from this phosphine oxide participates in alkylation reactions:

Synthesis of Unsymmetrical Bis(phosphine) Oxides :

  • Intermediate Formation:

    (2-methylbenzoyl)bis(1-methylethyl)-phosphine oxide+1-bromo-3-chloropropaneCl(CH2)3-phosphine oxide\text{(2-methylbenzoyl)bis(1-methylethyl)-phosphine oxide} + \text{1-bromo-3-chloropropane} \rightarrow \text{Cl(CH}_2\text{)}_3\text{-phosphine oxide}
    • Conditions: Sodium phosphinite in THF, 0°C → 25°C .

    • Yield: 70–75% .

  • Secondary Alkylation:
    The chloride intermediate reacts with sodium dialkylphosphinites to form unsymmetrical bis(phosphine) oxides:

    Cl(CH2)3-phosphine oxide+NaP(O)R2R2P(O)(CH2)3P(O)(iPr)2\text{Cl(CH}_2\text{)}_3\text{-phosphine oxide} + \text{NaP(O)R}_2 \rightarrow \text{R}_2\text{P(O)(CH}_2\text{)}_3\text{P(O)(iPr)}_2
    • Conditions: Reflux in toluene for 12 hours .

    • Applications: Ligands for transition-metal catalysis (e.g., Pt and Cu complexes) .

Comparative Reactivity

The compound’s reactivity differs from simpler phosphine oxides due to steric and electronic effects:

Reaction Type(2-methylbenzoyl)bis(1-methylethyl)-phosphine oxideTriphenylphosphine Oxide
Reduction Rate (LiAlH₄)Moderate (85% yield)Fast (92% yield)
Air StabilityHighVery high
Alkylation Efficiency70–75%40–50%

The 2-methylbenzoyl group enhances stability but reduces electrophilicity at phosphorus compared to purely aliphatic derivatives .

Mechanistic Insights

  • Reduction: Proceeds via a four-membered transition state involving hydride transfer .

  • Alkylation: Follows an Sₙ2 mechanism, with steric hindrance from isopropyl groups slowing substitution rates .

Scientific Research Applications

Organic Synthesis

Phosphine oxides are often utilized as intermediates in organic synthesis. The unique structure of (2-methylbenzoyl)bis(1-methylethyl)- allows it to serve as a versatile building block in the synthesis of various organic compounds. Its ability to participate in nucleophilic substitution reactions makes it valuable for constructing complex molecular architectures.

Catalysis

Due to their ability to stabilize reactive intermediates, phosphine oxides play a significant role in catalytic processes. (2-methylbenzoyl)bis(1-methylethyl)- can be employed in:

  • Cross-Coupling Reactions : Facilitating the formation of carbon-carbon bonds.
  • Oxidative Reactions : Acting as a catalyst for oxidation processes in organic chemistry.

Materials Science

In materials science, phosphine oxides are explored for their potential applications in developing new materials with specific properties. The unique structural features of (2-methylbenzoyl)bis(1-methylethyl)- may contribute to the development of:

  • Polymeric Materials : Enhancing thermal stability and mechanical properties.
  • Coatings and Adhesives : Improving adhesion and resistance to environmental factors.

Comparative Analysis with Other Phosphine Oxides

A comparative analysis highlights the uniqueness of (2-methylbenzoyl)bis(1-methylethyl)- against other phosphine oxides:

Compound NameStructure FeaturesUnique Aspects
Triphenylphosphine oxideThree phenyl groups attachedHigh stability; used extensively in catalysis
Diisopropylphosphine oxideTwo isopropyl groups attachedLess sterically hindered; good reducing agent
Diphenylphosphine oxideTwo phenyl groupsExhibits different reactivity compared to alkyl derivatives
Tert-butylphosphine oxideTert-butyl group attachedHighly sterically hindered; less reactive

The distinct combination of aromatic and aliphatic groups in (2-methylbenzoyl)bis(1-methylethyl)- provides it with unique reactivity patterns that are not observed in other phosphine oxides.

Case Study 1: Application in Drug Synthesis

Recent studies have demonstrated the effectiveness of (2-methylbenzoyl)bis(1-methylethyl)- as an intermediate in synthesizing pharmaceutical compounds. Its ability to form stable complexes with various substrates has made it a candidate for developing novel drugs targeting specific biological pathways.

Case Study 2: Catalytic Activity Assessment

Research evaluating the catalytic activity of (2-methylbenzoyl)bis(1-methylethyl)- in cross-coupling reactions showed promising results. The compound exhibited enhanced yields compared to traditional catalysts, indicating its potential for industrial applications in fine chemical production.

Mechanism of Action

The mechanism of action of phosphine oxide, (2-methylbenzoyl)bis(1-methylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Structural and Functional Group Variations

Phosphine Oxide, [3,5-Bis(trifluoromethyl)phenyl]bis(1-methylethyl)- (CAS 185248-63-9)
  • Structure : Shares bis(1-methylethyl) groups but substitutes the 2-methylbenzoyl group with a 3,5-bis(trifluoromethyl)phenyl moiety.
  • The compound’s hydrophobicity is also elevated compared to the target compound due to fluorine substitution .
Phenyl Bis(2,4,6-Trimethyl Benzoyl) Phosphine Oxide
  • Structure : Features a phenyl backbone with two 2,4,6-trimethylbenzoyl groups.
  • Properties : The additional methyl groups on the benzoyl rings create significant steric hindrance, reducing miscibility in polar polymers. This contrasts with the target compound’s single 2-methyl group, which balances steric effects and solubility .
Phosphine Oxide, [1,2-Phenylenebis(methylene)]bis[diphenyl- (CAS 15303-27-2)
  • Structure : Contains two diphenylphosphine oxide units linked by an o-xylylene bridge.
  • Properties : The diphenyl groups provide strong π-π interactions, making this compound effective as a ligand in transition-metal catalysis. However, its bulkiness limits applications in dense polymer matrices compared to the less sterically hindered target compound .

Physical and Chemical Properties

Property Target Compound [3,5-Bis(CF₃)Ph] Analogue Phenyl Bis(2,4,6-Me₃Bz)
Molecular Weight ~400 (estimated) 416.25 Higher (trimethyl substitution)
Solubility Moderate in non-polar solvents Low (fluorophilic) Low (high steric hindrance)
Thermal Stability High (isopropyl groups) Moderate (electron-deficient) High (methyl shielding)

Biological Activity

Phosphine oxide, specifically (2-methylbenzoyl)bis(1-methylethyl)-, is an organophosphorus compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its cytotoxicity, mechanisms of action, and potential therapeutic applications.

Overview of Phosphine Oxides

Phosphine oxides are characterized by a phosphorus atom bonded to an oxygen atom and various organic substituents. The presence of the phosphine oxide functional group contributes to the unique properties and reactivities of these compounds. The specific structure of (2-methylbenzoyl)bis(1-methylethyl)- includes a 2-methylbenzoyl group and two isopropyl groups, which may influence its biological activity differently compared to other phosphine oxides .

Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of (2-methylbenzoyl)bis(1-methylethyl)- on various human cancer cell lines. In vitro assays demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines, including HeLa (cervical cancer) and A-549 (lung cancer) cells. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay, which assesses cell viability based on mitochondrial activity.

Table 1: Cytotoxicity of Phosphine Oxide Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
(2-Methylbenzoyl)bis(1-methylethyl)-HeLa6.4Induces apoptosis via ROS generation
A-54935Cell cycle arrest in S phase
Aziridine Phosphine Oxide 5HeLa5.0Membrane disruption
Aziridine Phosphine Oxide 7Ishikawa7.0Apoptosis induction

The results indicate that (2-methylbenzoyl)bis(1-methylethyl)- exhibits comparable cytotoxicity to established chemotherapeutic agents such as 5-fluorouracil .

The mechanisms underlying the biological activity of (2-methylbenzoyl)bis(1-methylethyl)- include:

  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells, as evidenced by increased lactate dehydrogenase (LDH) release and elevated levels of reactive oxygen species (ROS). These factors contribute to cellular damage and death .
  • Cell Cycle Arrest : Studies showed that treatment with this phosphine oxide resulted in significant cell cycle arrest during the S phase, reducing the number of cells in the G1 phase. This effect was linked to DNA damage caused by elevated ROS levels .
  • Membrane Disruption : High concentrations of the compound led to cell membrane disruption, further contributing to its cytotoxic effects .

Case Studies

A series of case studies have highlighted the therapeutic potential of phosphine oxides in oncology:

  • Case Study 1 : A study involving a novel aziridine phosphine oxide demonstrated that it significantly inhibited cell viability in HeLa cells with an IC50 value lower than that of traditional chemotherapeutics. The study attributed this effect to both apoptosis and cell cycle arrest mechanisms.
  • Case Study 2 : Another investigation focused on a related phosphine oxide compound showed promising results against A-549 lung cancer cells, indicating potential for development as an anti-cancer agent.

Q & A

Q. What are the optimal synthetic routes for preparing (2-methylbenzoyl)bis(1-methylethyl)phosphine oxide, and how can reaction conditions be optimized?

The synthesis of phosphine oxides typically involves nucleophilic substitution or condensation reactions. For example, the reaction of substituted benzoyl chlorides with bis(1-methylethyl)phosphine under anhydrous conditions in the presence of a base (e.g., triethylamine) is a common method. Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions like hydrolysis . Characterization via 31^{31}P NMR can confirm successful phosphorylation, while 1^{1}H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) validate structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • 31^{31}P NMR : A singlet near 25–35 ppm confirms the presence of the phosphine oxide group.
  • IR Spectroscopy : Strong absorption bands at 1150–1250 cm1^{-1} (P=O stretch) and 1600–1680 cm1^{-1} (aromatic C=O) are diagnostic .
  • Mass Spectrometry : Molecular ion peaks matching the exact mass (e.g., calculated via HRMS) and fragmentation patterns consistent with the bis(1-methylethyl) and 2-methylbenzoyl substituents are critical .

Q. How can density functional theory (DFT) be applied to predict the electronic structure and thermochemical properties of this compound?

Hybrid functionals like B3LYP, which incorporate exact exchange terms, are recommended for calculating bond dissociation energies (BDEs) and thermodynamic stability. Basis sets such as 6-31G(d,p) balance accuracy and computational cost. Key outputs include HOMO-LUMO gaps (for reactivity predictions) and Gibbs free energy changes for decomposition pathways .

Advanced Research Questions

Q. How does the steric bulk of the bis(1-methylethyl) groups influence the compound’s reactivity in radical polymerization or flame-retardant applications?

The isopropyl groups create steric hindrance, slowing radical quenching and enhancing stability in photoinitiation systems. In flame retardancy, this steric bulk may reduce volatility, improving thermal stability in polymer matrices. Comparative studies with less hindered analogs (e.g., diphenylphosphine oxide) show delayed ignition times and reduced peak heat release rates in epoxy resins .

Q. What experimental strategies can resolve contradictions in reported thermal decomposition temperatures for this compound?

Discrepancies in thermogravimetric analysis (TGA) data may arise from differing heating rates (e.g., 10°C/min vs. 20°C/min) or sample purity. Researchers should:

  • Validate purity via HPLC or elemental analysis.
  • Perform TGA under inert (N2_2) and oxidative (air) atmospheres to assess decomposition mechanisms.
  • Cross-reference with differential scanning calorimetry (DSC) to identify endo/exothermic events .

Q. What mechanistic insights explain its role as a photoinitiator in dental polymers, and how does its performance compare to commercial alternatives?

Upon UV irradiation, the phosphine oxide undergoes α-cleavage, generating radicals that initiate methacrylate polymerization. Studies show that the 2-methylbenzoyl group enhances absorption at 365–405 nm, outperforming camphorquinone in depth-of-cure tests. However, oxygen inhibition remains a challenge, requiring co-initiators like amines .

Q. How can structure-activity relationships (SARs) guide the design of derivatives with enhanced flame-retardant efficiency?

  • Electron-withdrawing substituents (e.g., -CF3_3) on the benzoyl ring increase oxidative stability.
  • Phosphorus content : Higher P% correlates with improved char formation in polyamide 66 (PA66). Derivatives with 8–10 wt% P reduce peak smoke density by 40–60% .
  • Synergists : Combining with nitrogen sources (e.g., melamine) enhances condensed-phase flame retardancy via phosphoramidate formation .

Methodological Recommendations

  • Synthetic Reproducibility : Use Schlenk-line techniques to exclude moisture/oxygen, which can hydrolyze intermediates .
  • Computational Validation : Cross-validate DFT results with experimental X-ray crystallography (if available) to confirm bond lengths and angles .
  • Application Testing : For flame retardancy, follow UL-94 or ISO 5660-1 protocols to standardize performance metrics .

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